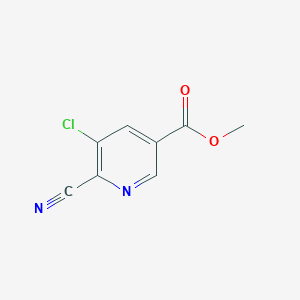
Methyl 5-chloro-6-cyanonicotinate
Overview
Description
Scientific Research Applications
Synthesis and Development of Key Intermediates in Medicinal Chemistry
Methyl 5-chloro-6-cyanonicotinate is a compound that has found utility in the synthesis and development of key intermediates for medicinal chemistry applications. For instance, the compound has been employed in the multikilogram manufacture of intermediates crucial for the development of P2Y12 antagonists, a class of drugs that inhibit platelet aggregation and are used in the prevention of thrombotic events. An efficient and practical route was developed for the production of ethyl 6-chloro-5-cyano-2-methylnicotinate, a closely related compound, which resulted in significant improvements in yield, purity, and operability, supporting clinical development Stephen J. Bell et al., 2012.
Chemical Synthesis and Antimicrobial Activity
Another area of application involves chemical synthesis and evaluation of antimicrobial properties. For example, novel azetidine-2-one derivatives of 1H-benzimidazole were prepared, which included a process involving the cycloaddition of o-phenylenediamine with cyanogen bromide, followed by N-methylation. These compounds, including derivatives of similar chemical frameworks, were evaluated for their antibacterial and cytotoxic properties, showing good activity against certain bacterial strains M. Noolvi et al., 2014.
Advancements in Organic Synthesis Techniques
The compound has also been instrumental in advancements in organic synthesis techniques. For instance, the synthesis and scale-up of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, involved the coupling of ethyl 6-chloro-5-cyano-2-methylnicotinate with other compounds, highlighting its role in the development of therapeutics and the optimization of synthetic routes for large-scale production S. Andersen et al., 2013.
Environmental and Biological Studies
In the context of environmental and biological studies, derivatives of methyl 5-chloro-6-cyanonicotinate and related compounds have been investigated for their potential effects and applications. For instance, studies on chlorination by-products of certain pesticides have evaluated the mutagenic activities of chlorinated derivatives, providing insights into environmental safety and the impact of chemical processes on biological systems Masahiro Kamoshita et al., 2010.
Safety And Hazards
properties
IUPAC Name |
methyl 5-chloro-6-cyanopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPBMRJEHLCFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-6-cyanonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1400131.png)










